Ethyl 2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]acetate
Overview
Description
Ethyl 2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]acetate is an organic compound with a complex structure that includes a bromophenyl group, a sulfamoyl group, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenylsulfonamide with 4-hydroxyphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfamoyl group can participate in redox reactions under appropriate conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the sulfamoyl group.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used for ester hydrolysis.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the sulfamoyl group.
Hydrolysis: 4-[(4-bromophenyl)sulfamoyl]phenoxyacetic acid and ethanol.
Scientific Research Applications
Ethyl 2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and sulfamoyl groups may play a role in binding to these targets, while the phenoxyacetate moiety may influence the compound’s overall bioactivity. Detailed studies on its molecular pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Shares the bromophenyl group but lacks the sulfamoyl and phenoxyacetate moieties.
Ethyl 2-(4-ethoxyphenoxy)acetate: Contains a phenoxyacetate moiety but with an ethoxy group instead of a bromophenyl group.
Ethyl 2-(4-acetamidophenylsulfonyl)acetate: Similar sulfamoyl and phenoxyacetate structure but with an acetamido group.
Properties
IUPAC Name |
ethyl 2-[4-[(4-bromophenyl)sulfamoyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-2-22-16(19)11-23-14-7-9-15(10-8-14)24(20,21)18-13-5-3-12(17)4-6-13/h3-10,18H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCUPRGDRLAGNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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